molecular formula C9H11NO2 B1437210 6-Isopropoxynicotinaldehyde CAS No. 884495-35-6

6-Isopropoxynicotinaldehyde

Cat. No.: B1437210
CAS No.: 884495-35-6
M. Wt: 165.19 g/mol
InChI Key: BNNHZEKFKMAUEZ-UHFFFAOYSA-N
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Description

6-Isopropoxynicotinaldehyde is an organic compound with the molecular formula C9H11NO2. It is also known by its IUPAC name, 6-(propan-2-yloxy)pyridine-3-carbaldehyde. This compound is characterized by the presence of an isopropoxy group attached to the nicotinaldehyde structure, making it a derivative of nicotinaldehyde .

Preparation Methods

The synthesis of 6-Isopropoxynicotinaldehyde typically involves a two-step process:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Isopropoxynicotinaldehyde undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Isopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The isopropoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

6-Isopropoxynicotinaldehyde can be compared with other nicotinaldehyde derivatives:

    5-Formyl-2-isopropoxypyridine: Similar in structure but with different positioning of the formyl group.

    6-Isopropoxypyridine-3-carbaldehyde: Another derivative with slight variations in the functional groups.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-propan-2-yloxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)5-10-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNHZEKFKMAUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660556
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-35-6
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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